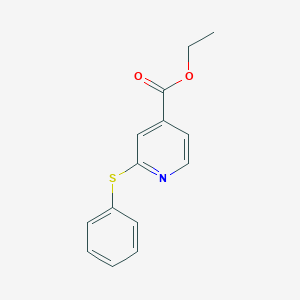

Ethyl 2-phenylsulfanylpyridine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-phenylsulfanylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2S/c1-2-17-14(16)11-8-9-15-13(10-11)18-12-6-4-3-5-7-12/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSUCKJYIIZBCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376251 | |

| Record name | Ethyl 2-phenylsulfanylpyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282087-47-2 | |

| Record name | Ethyl 2-phenylsulfanylpyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-phenylsulfanylpyridine-4-carboxylate typically involves the reaction of 2-mercaptopyridine with ethyl 4-chloropyridine-2-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2-mercaptopyridine attacks the electrophilic carbon of the ethyl 4-chloropyridine-2-carboxylate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-phenylsulfanylpyridine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives of the pyridine ring.

Scientific Research Applications

Biological Applications

-

Anticancer Activity :

Ethyl 2-phenylsulfanylpyridine-4-carboxylate has been studied for its cytotoxic effects against various cancer cell lines. Research indicates that compounds with similar structures exhibit potent activity against leukemia and other cancers by inhibiting DNA and protein synthesis. For instance, studies on related pyridine derivatives have shown effectiveness against murine L1210 and human HL-60 leukemia cells, suggesting that this compound may share similar mechanisms of action through interference with nucleic acid synthesis pathways . -

Antimicrobial Properties :

Compounds containing sulfanyl groups are often investigated for their antimicrobial properties. This compound may exhibit activity against various pathogens, making it a candidate for further exploration in the development of antimicrobial agents. -

Insecticidal Activity :

The structural features of this compound suggest potential applications in agricultural chemistry as an insecticide. Substituted pyridines have been documented as effective agents in pest control due to their ability to disrupt biological processes in insects .

Chemical Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyridine derivatives with phenylthio compounds under controlled conditions. This process can be optimized to enhance yield and purity, making it suitable for both laboratory and industrial applications.

Case Study 1: Anticancer Research

A study focusing on the cytotoxic effects of sulfanyl-substituted pyridines demonstrated that compounds similar to this compound inhibited cell proliferation in various leukemia models. The mechanism was attributed to the inhibition of key enzymes involved in DNA replication and repair, highlighting the potential of these compounds in cancer therapy .

Case Study 2: Agricultural Applications

Research into the insecticidal properties of pyridine derivatives has shown that modifications to the phenyl group can significantly enhance efficacy against specific pests. This compound could be tested for its effectiveness in field trials, potentially leading to new formulations for pest management strategies .

Mechanism of Action

The mechanism of action of ethyl 2-phenylsulfanylpyridine-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The phenylsulfanyl group can participate in redox reactions, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Analogues

Ethyl 2-Hydroxypyrimidine-4-Carboxylate () differs in its heterocyclic core (pyrimidine vs. pyridine) and substituents (2-hydroxy vs. 2-phenylsulfanyl). The pyrimidine ring, with two nitrogen atoms, is more electron-deficient than pyridine, affecting its hydrogen-bonding capacity and solubility. The hydroxyl group in this analogue may enhance polar interactions, making it suitable for coordination chemistry or drug design, whereas the phenylsulfanyl group in the target compound could improve lipophilicity .

2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid () replaces the ester with a carboxylic acid and introduces chloro and methyl groups. The carboxylic acid functionality increases water solubility but reduces stability under acidic conditions compared to esters. The chloro group may enhance reactivity in nucleophilic substitution, a feature absent in the phenylsulfanyl-substituted pyridine derivative .

Thiophene and Piperidine Derivatives

Ethyl 2-(2-(Dimethylamino)thiophen-3-yl)-2-Oxoacetate () features a thiophene ring instead of pyridine. Thiophene’s sulfur atom contributes to π-electron delocalization, creating distinct electronic properties. This highlights how core heterocycle selection dictates application-specific behavior, such as in materials science or catalysis .

Ethyl 4-(2-Fluorophenyl)-4-Piperidinecarboxylate () contains a piperidine ring and fluorophenyl group. The saturated piperidine core reduces aromaticity, altering conformational flexibility and biological target interactions. The fluorine atom’s electronegativity may enhance metabolic stability compared to the phenylsulfanyl group, which is more prone to oxidation .

Key Observations:

- Electronic Effects : Pyridine derivatives (target compound) exhibit moderate electron deficiency compared to pyrimidines, influencing their participation in cross-coupling reactions.

- Safety : Esters with fluorinated aryl groups (e.g., ) demonstrate acute toxicity, suggesting that analogous compounds like the target molecule may require rigorous handling protocols despite lacking specific hazard data .

Q & A

Basic: What synthetic methodologies are recommended for preparing Ethyl 2-phenylsulfanylpyridine-4-carboxylate with high yield and purity?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Esterification : Start with pyridine-4-carboxylic acid and ethyl alcohol under acidic catalysis (e.g., H₂SO₄) to form the ethyl ester.

Sulfanyl Group Introduction : Perform nucleophilic substitution at the 2-position of the pyridine ring using a phenylsulfanyl group. Thiourea or thiophenol derivatives can act as sulfur sources, with K₂CO₃ as a base in polar aprotic solvents (e.g., DMF) at 60–80°C .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC or TLC.

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Focus on aromatic protons (δ 7.2–8.5 ppm for pyridine and phenyl groups) and ester methyl/methylene signals (δ 1.3–4.4 ppm).

- ¹³C NMR : Identify the carbonyl carbon (δ ~165–170 ppm) and sulfur-bonded carbons (δ ~120–140 ppm) .

- X-ray Crystallography :

Advanced: How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?

Methodological Answer:

Computational Setup :

- Employ hybrid functionals like B3LYP (combining exact exchange and gradient corrections) for accurate thermochemical properties .

- Basis sets: 6-31G(d,p) for geometry optimization; aug-cc-pVTZ for electronic properties.

Key Outputs :

- Calculate Fukui functions to identify nucleophilic/electrophilic sites.

- Analyze HOMO-LUMO gaps to predict charge-transfer interactions.

- Include solvent effects (e.g., PCM model) for aqueous reactivity .

Advanced: How to resolve contradictions between experimental NMR data and computational predictions?

Methodological Answer:

- Potential Causes :

- Conformational Flexibility : Use molecular dynamics (MD) simulations to assess rotational barriers of the phenylsulfanyl group.

- Solvent Effects : Re-run DFT calculations with explicit solvent molecules (e.g., DMSO or water) to match experimental conditions .

- Tautomerism : Check for equilibrium between keto-enol or thiol-thione forms via variable-temperature NMR .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Hazard Mitigation :

- Wear PPE (gloves, goggles, lab coat) to avoid skin/eye contact (H315/H319) .

- Use fume hoods to prevent inhalation (H335).

- Store in airtight containers at 2–8°C, away from oxidizers.

- Emergency Response :

- For spills, neutralize with inert absorbents (vermiculite) and dispose as hazardous waste.

- In case of ingestion, seek medical attention and provide SDS documentation .

Advanced: How to design experiments to study substituent effects on the compound’s bioactivity?

Methodological Answer:

Structural Modifications :

- Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups on the phenyl ring.

- Replace the ester group with amides or ketones to alter lipophilicity .

Activity Assays :

- Use in vitro enzymatic assays (e.g., kinase inhibition) with IC₅₀ determination.

- Perform QSAR modeling to correlate substituent parameters (Hammett σ, π) with bioactivity .

Advanced: What challenges arise in resolving the crystal structure of this compound, and how are they addressed?

Methodological Answer:

- Common Issues :

- Validation :

Basic: How to optimize reaction conditions for scale-up synthesis without compromising yield?

Methodological Answer:

- Parameter Screening :

- Use Design of Experiments (DoE) to test temperature (40–100°C), solvent (DMF vs. THF), and catalyst loading.

- Monitor reaction progress via in-situ FTIR or GC-MS.

- Workflow Adjustments :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.